Molecular weight and formula of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Molecular weight and formula of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Executive Summary & Physicochemical Core
This guide provides a comprehensive technical analysis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde , a critical intermediate scaffold in the development of Type I and Type II kinase inhibitors.[1] Structurally, the molecule combines a privileged quinazoline pharmacophore with a solvent-exposed pyridine ring and a reactive benzaldehyde "warhead" suitable for late-stage diversification (e.g., reductive amination).
Core Identity Data[2][3]
| Property | Value |
| IUPAC Name | 3-{[2-(Pyridin-4-yl)quinazolin-4-yl]oxy}benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 327.34 g/mol |
| Exact Mass | 327.1008 |
| Heavy Atom Count | 25 |
| Topological Polar Surface Area (TPSA) | 67.2 |
| LogP (Predicted) | 3.8 – 4.2 (Lipophilic, requires solubilizing tail) |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, |
Structural Connectivity (DOT Visualization)
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Pharmacophore dissection showing the quinazoline hinge-binding core, the pyridine solvent interaction motif, and the aldehyde handle for diversification.
Synthetic Methodology
The synthesis of this molecule relies on a robust Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
-
Disconnection: The C(4)-O ether bond.
-
Electrophile: 4-Chloro-2-(pyridin-4-yl)quinazoline.[1][2][3]
-
Nucleophile: 3-Hydroxybenzaldehyde.[1]
Validated Protocol: Step-by-Step
Stage 1: Synthesis of Electrophilic Precursor
Reagents: 2-(Pyridin-4-yl)quinazolin-4(3H)-one,
-
Suspend 2-(pyridin-4-yl)quinazolin-4(3H)-one (1.0 eq) in neat phosphoryl chloride (
, 10 vol). -
Add catalytic phosphorous pentachloride (
, 0.1 eq) to accelerate the reaction. -
Reflux at 105°C for 3–5 hours under
atmosphere. Monitoring: TLC (EtOAc/Hex) should show disappearance of the polar starting material. -
Critical Workup: Cool to RT. Slowly pour onto crushed ice/ammonia water. Caution: Exothermic hydrolysis. Filter the resulting yellow precipitate (4-chloro intermediate) and dry under vacuum.
Stage 2:
-
Preparation: In a dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.1 eq) in anhydrous DMF (10 mL/g).
-
Activation: Add anhydrous
(2.5 eq). Stir at RT for 30 mins to generate the phenoxide anion. -
Coupling: Add 4-chloro-2-(pyridin-4-yl)quinazoline (1.0 eq) in one portion.
-
Reaction: Heat to 80–90°C for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with water and cold diethyl ether. Recrystallize from acetonitrile or EtOH if necessary.
Synthesis Workflow Diagram
Figure 2: Synthetic route illustrating the chlorination activation followed by base-mediated ether formation.[1]
Analytical Characterization (QC)
To ensure scientific integrity, the isolated compound must meet the following spectral criteria.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
Aldehyde (-CHO): Singlet at
10.0–10.1 ppm. (Diagnostic peak).[4][5][6] -
Pyridine Ring:
-
Doublet at
~8.8 ppm (2H, -protons to Nitrogen). -
Doublet at
~8.3 ppm (2H, -protons).
-
-
Quinazoline Core:
-
Doublet at
~8.2 ppm (H-8). -
Multiplets at
7.6–8.0 ppm (H-5, H-6, H-7).[1]
-
-
Phenoxy Ring:
-
Multiplets at
7.4–7.8 ppm (aromatic protons). Look for the specific pattern of 3-substitution (singlet-like t-position, doublets).
-
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion:
. -
Adducts: May observe
.
Applications in Drug Discovery[12]
This molecule is rarely a final drug but serves as a high-value Intermediate Scaffold .[1]
Reductive Amination (Library Generation)
The aldehyde moiety is deliberately installed to allow the rapid generation of a library of amine derivatives, which improves solubility and pharmacokinetic (PK) profiles.
Protocol:
-
Dissolve the aldehyde (Target Molecule) in DCE/MeOH.
-
Add amine (
, e.g., N-methylpiperazine, morpholine). -
Add reducing agent:
(Sodium triacetoxyborohydride). -
Stir at RT for 12h.
-
Result: Conversion of the aldehyde to a benzylic amine.
Biological Context[3][13][14]
-
Kinase Inhibition: The 2-pyridyl-quinazoline core mimics the ATP-binding motif of several kinases (e.g., EGFR, VEGFR).[1]
-
Binding Mode: The quinazoline N1 usually accepts a hydrogen bond from the kinase hinge region, while the ether-linked phenyl group occupies the hydrophobic pocket.
References
-
Quinazoline Synthesis: Asif, M. (2014). "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry. Link
-
SNAr Methodology: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Standard Reference Text).
-
Kinase Inhibitor Design: Ravez, S., et al. (2015). "Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors."[1] European Journal of Medicinal Chemistry, 92, 766-781. Link
-
Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
- 1. 99163-12-9|4-(Pyridin-4-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. irjms.com [irjms.com]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
